Home > Products > Screening Compounds P63383 > m-PEG37-NHS ester
m-PEG37-NHS ester - 174569-25-6; 756525-94-7

m-PEG37-NHS ester

Catalog Number: EVT-2929107
CAS Number: 174569-25-6; 756525-94-7
Molecular Formula: C80H155NO41
Molecular Weight: 1787.086
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

m-PEG37-NHS ester is a polyethylene glycol-based compound featuring a N-hydroxysuccinimide ester functional group. This compound is widely utilized in bioconjugation processes, particularly for the labeling of proteins and peptides. The presence of the N-hydroxysuccinimide ester allows for efficient coupling with primary amine groups, enhancing solubility and stability in aqueous environments, which is crucial for various biochemical applications.

Source

The compound is synthesized through chemical methods that involve the reaction of polyethylene glycol with N-hydroxysuccinimide to form the NHS ester. It is commercially available from various suppliers, including MedchemExpress and BroadPharm, which provide it specifically for research applications, particularly in the context of PROTAC (proteolysis targeting chimera) development .

Classification

m-PEG37-NHS ester falls under the category of PEG linkers and bioconjugation reagents. It is classified as an activated ester due to its ability to react with amines, facilitating the formation of stable covalent bonds in bioconjugates. The compound is often used in the synthesis of PROTACs, which are designed to target specific proteins for degradation.

Synthesis Analysis

Methods

The synthesis of m-PEG37-NHS ester typically involves a two-step process:

  1. Preparation of Polyethylene Glycol Derivative: The initial step includes the functionalization of polyethylene glycol (PEG) by reacting it with N-hydroxysuccinimide.
  2. Formation of NHS Ester: The reaction leads to the formation of an NHS ester, which can be purified through methods such as precipitation or chromatography.

Technical Details

The reaction conditions often require controlling factors such as temperature and pH to ensure optimal yield and purity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the synthesized product and confirm its structure .

Molecular Structure Analysis

Structure

The molecular structure of m-PEG37-NHS ester consists of a linear polyethylene glycol chain with a terminal N-hydroxysuccinimide functional group. The general formula can be represented as:

CxHyOzN\text{C}_{x}\text{H}_{y}\text{O}_{z}\text{N}

Where xx, yy, and zz correspond to the number of carbon, hydrogen, oxygen, and nitrogen atoms in the molecule.

Data

The molecular weight of m-PEG37-NHS ester is approximately 1,600 Da, depending on the specific length of the PEG chain used. The compound exhibits distinct peaks in mass spectrometry that correspond to its structural features .

Chemical Reactions Analysis

Reactions

m-PEG37-NHS ester primarily participates in nucleophilic acyl substitution reactions with primary amines. This reaction results in the formation of stable amide bonds, effectively linking the PEG moiety to proteins or peptides.

Technical Details

The efficiency of this reaction can be influenced by factors such as concentration, temperature, and pH conditions. Hydrolysis of NHS esters can occur if not handled properly, leading to reduced conjugation efficiency .

Mechanism of Action

Process

The mechanism by which m-PEG37-NHS ester acts involves the following steps:

  1. Activation: The NHS ester activates the carboxylic acid moiety for nucleophilic attack by primary amines.
  2. Nucleophilic Attack: The amine attacks the carbonyl carbon of the NHS ester.
  3. Formation of Amide Bond: This results in the formation of a stable amide bond while releasing N-hydroxysuccinimide as a byproduct.

Data

This mechanism is crucial for applications in bioconjugation where precise attachment of PEG linkers enhances solubility and stability of therapeutic proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid or powder.
  • Solubility: Soluble in water and common organic solvents like dimethyl sulfoxide.
  • Stability: Stable under dry conditions but sensitive to hydrolysis when exposed to moisture.

Chemical Properties

  • Molecular Weight: Approximately 1,600 Da.
  • pH Stability: Remains effective across a range of pH levels but should be stored under conditions that minimize hydrolysis risk .
Applications

m-PEG37-NHS ester has several important scientific applications:

  • Bioconjugation: Used extensively for labeling proteins and peptides in biochemical assays.
  • Drug Development: Plays a crucial role in developing antibody-drug conjugates and PROTACs for targeted protein degradation.
  • Research Tools: Serves as a linker in various research applications involving protein modification and analysis .
Introduction to m-PEG37-NHS Ester in Contemporary Research

Role of PEG-Based Linkers in Bioconjugation and Drug Design

Polyethylene glycol (PEG) linkers serve as molecular bridges that enhance the pharmacological properties of bioconjugates. Their hydrophilic nature increases aqueous solubility of hydrophobic drug payloads, while the polymer chain reduces immunogenicity by shielding therapeutic molecules from immune recognition [5] [9]. PEG linkers are classified by architecture (linear, branched, multi-arm) and reactivity (NHS esters, maleimides, azides), enabling precise conjugation to specific functional groups on proteins, antibodies, or small molecules [7] [9]. In antibody-drug conjugates (ADCs), PEG spacers optimize drug-to-antibody ratios and maintain antigen-binding capacity by mitigating steric hindrance. For instance, DSPE-mPEG2000 is a critical component in Pfizer’s COVID-19 vaccine formulation, where it stabilizes lipid nanoparticles and prolongs systemic circulation [7].

Table 1: Classification of Common PEG Linker Types

Linker TypeReactive GroupTarget Functional GroupPrimary Applications
NHS-PEGN-hydroxysuccinimide esterPrimary amines (-NH₂)Protein PEGylation, ADC development
Maleimide-PEGMaleimideThiols (-SH)Site-specific antibody conjugation
Azide-PEGAzideAlkyne (via Click Chemistry)Bioorthogonal labeling
DBCO-PEGDibenzocyclooctyneAzide (copper-free Click)In vivo conjugation
Cleavable PEGEnzyme-sensitive motifsN/ATumor-specific drug release

Data synthesized from [5] [7] [9]

Defining m-PEG37-NHS Ester

m-PEG37-NHS ester (CAS 174569-25-6) is a monodispersed, methyl-terminated PEG linker featuring a reactive N-hydroxysuccinimide (NHS) ester at one terminus. Its structure comprises precisely 37 ethylene oxide units (molecular weight: 1787.09 g/mol), yielding the formula C₈₀H₁₅₅NO₄₁ [1] [4] [6]. Unlike polydisperse PEGs—which exhibit molecular weight heterogeneity—monodisperse variants like m-PEG37-NHS offer exact chain lengths, enabling reproducible bioconjugation and consistent pharmacokinetic profiles [7]. The NHS ester group reacts selectively with primary amines under mild alkaline conditions (pH 7.5–8.5), forming stable amide bonds essential for creating homogeneous conjugates [8] [9]. This precision makes it indispensable for synthesizing structurally defined biotherapeutics, including PROTACs (PROteolysis TArgeting Chimeras) and ADCs [3] [6].

Table 2: Key Physicochemical Properties of m-PEG37-NHS Ester

PropertySpecification
CAS Number174569-25-6
Molecular FormulaC₈₀H₁₅₅NO₄₁
Molecular Weight1787.09 g/mol
Reactive GroupNHS ester
Purity≥95% (reagent grade)
SolubilityHigh in aqueous/organic solvents
Storage Conditions-20°C (desiccated)

Data derived from [1] [3] [4]

Historical Development and Emergence in Chemical Biology

The evolution of PEG linkers reflects three transformative phases:

  • First-Generation PEGylation (1970s–1990s): Initial PEG-protein conjugates used polydisperse polymers with non-specific attachment, leading to heterogeneous mixtures and variable bioactivity. FDA-approved drugs like PEG-Intron (interferon α-2b) demonstrated improved half-lives but faced analytical challenges due to polymer heterogeneity [2] [5].
  • Discrete PEGs (2000s): Advances in oligoethylene glycol synthesis enabled monodisperse PEGs (e.g., m-PEG12, m-PEG24, m-PEG37). These eliminated batch variability and facilitated precise characterization via LC-MS [7]. The introduction of NHS esters further allowed site-directed conjugation to lysine residues, replacing harsh chemistries like cyanogen bromide activation [8] [9].
  • Biocatalytic Conjugation (2010s–Present): Enzymatic methods using transglutaminase enabled site-specific PEGylation at engineered glutamine residues. However, locating conjugation sites in PEG-protein adducts remained challenging. m-PEG37-NHS ester’s monodispersity addressed this by simplifying mass spectrometry analysis, allowing unambiguous identification of modification sites like K31/K134 in interferon α-2b [2].

Table 3: Milestones in Monodisperse PEG Linker Development

Time PeriodDevelopmentImpact
1977First PEG-protein conjugate (bovine albumin)Demonstrated extended plasma half-life
1990FDA approval of PEG-adenosine deaminaseValidated therapeutic PEGylation
2005Commercialization of discrete NHS-PEG linkersEnabled precise bioconjugation
2015Cleavable PEG linkers for ADCsImproved tumor-specific payload release
2021TGase-mediated m-PEG37 conjugation to IFNαAchieved site-specific PEGylation at K31

Chronology based on [2] [5] [7]

Strategic Importance in Targeted Protein Degradation and Nanotechnology

Advancing PROTAC Design

m-PEG37-NHS ester serves as a critical linker in PROTACs—heterobifunctional molecules that recruit E3 ubiquitin ligases to degrade target proteins. Its 37-unit PEG spacer provides optimal length (≈16.5 nm) to connect warhead and ligand without steric clash, facilitating ternary complex formation [3] [6] [9]. Unlike shorter PEGs (e.g., m-PEG12), m-PEG37 enhances solubility of hydrophobic PROTACs, reducing aggregation and improving cellular uptake. Additionally, its monodispersity ensures uniform drug-like properties, a key advantage over polydisperse alternatives in preclinical optimization [9] [10].

Nanotechnology Applications

In nanomedicine, m-PEG37-NHS ester functionalizes surfaces to enhance stealth properties:

  • Lipid Nanoparticles (LNPs): Conjugation to ionizable lipids (e.g., in COVID-19 vaccines) prolongs circulation by reducing opsonization and reticuloendothelial clearance. The methyl terminus minimizes immunogenic epitopes, while the NHS ester enables covalent anchoring to amine-containing lipids [7].
  • Gold Nanoparticles (AuNPs): Thiol-free AuNP modification exploits NHS-amine coupling to create stable, non-aggregating imaging probes. The PEG37 chain prevents non-specific protein adsorption, maintaining colloidal stability in physiological buffers [5] [9].
  • Hydrogel Systems: Multi-arm PEG linkers incorporating m-PEG37-NHS enable crosslinked networks for controlled drug release. The NHS groups react with amine-functionalized polymers (e.g., chitosan), forming hydrolytically stable amide bonds [8] [9].

Table 4: Structural Advantages of m-PEG37-NHS Ester in Nanoconstructs

Structural FeatureFunctional BenefitApplication Example
37-ethylene oxide chainOptimal size for renal clearance avoidanceLNP surface coating (vaccines)
C-terminal NHS esterRapid conjugation to lysines/cargosAntibody-PROTAC conjugates
Methyl terminusMinimized immunogenicityStealth drug delivery systems
Monodisperse backboneBatch-to-batch reproducibilityClinical-grade ADC manufacturing

Features correlated from [1] [5] [7]

Analytical Characterization Innovations

Traditional PEG-protein conjugate analysis struggled with polydispersity-induced spectral broadening. m-PEG37-NHS ester’s exact mass (1787.09 Da) enables:

  • Intact Mass Analysis: Deconvolution of PEGylated protein spectra via ion-mobility Q-TOF MS, resolving +1 to +5 PEG attachments [2].
  • Peptide Mapping: After trypsin digestion, reporter ions (e.g., cbzQGR) localize conjugation sites to specific lysines, meeting regulatory requirements for biotherapeutic characterization [2].

Properties

CAS Number

174569-25-6; 756525-94-7

Product Name

m-PEG37-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C80H155NO41

Molecular Weight

1787.086

InChI

InChI=1S/C80H155NO41/c1-85-6-7-87-10-11-89-14-15-91-18-19-93-22-23-95-26-27-97-30-31-99-34-35-101-38-39-103-42-43-105-46-47-107-50-51-109-54-55-111-58-59-113-62-63-115-66-67-117-70-71-119-74-75-121-77-76-120-73-72-118-69-68-116-65-64-114-61-60-112-57-56-110-53-52-108-49-48-106-45-44-104-41-40-102-37-36-100-33-32-98-29-28-96-25-24-94-21-20-92-17-16-90-13-12-88-9-8-86-5-4-80(84)122-81-78(82)2-3-79(81)83/h2-77H2,1H3

InChI Key

ACOTVRARFKQDPT-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.